1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a methylsulfonyl group and an ethanone moiety linked to an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Ethanone Moiety: The ethanone moiety is attached via a condensation reaction with an appropriate aldehyde or ketone.
Linking the o-Tolyloxy Group: The final step involves the etherification of the ethanone moiety with o-tolyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological pathways involving sulfonyl groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-substituted tolyloxy group.
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-substituted tolyloxy group.
Uniqueness
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the ortho-substitution of the tolyloxy group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its meta- and para-substituted analogs.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLAUIBQDXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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